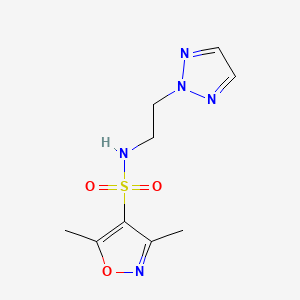![molecular formula C10H11N3O2S B2633435 2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 688793-17-1](/img/structure/B2633435.png)
2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines can be optimized by varying solvents, catalysts, and the use of microwave irradiation .Scientific Research Applications
Importance of Hybrid Catalysts in Pyrimidine Synthesis
Pyrimidine derivatives, including various scaffolds similar to the mentioned compound, are crucial in the pharmaceutical and medicinal industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a significant role in synthesizing these derivatives, highlighting the importance of this class of compounds in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Biological Evaluation of Pyrido[4,3‐d]pyrimidines
Pyrido[4,3-d]pyrimidines, closely related to the compound , have been synthesized through various multi-component reactions. These compounds are derived from the fusion of pyridine and pyrimidines, indicating a versatile approach to synthesizing compounds with potential biological applications. The biological applications of these compounds are varied, demonstrating the potential utility of pyrimidine derivatives in future research endeavors (Yadav & Shah, 2022).
Anti-Cancer Applications of Pyrimidine Scaffolds
Pyrimidine-based scaffolds exhibit diverse pharmacological activities, including significant anticancer potential. These compounds, through various mechanisms, show potential for interaction with different enzymes, targets, and receptors, indicating their relevance in developing anticancer agents. This research underscores the importance of pyrimidine derivatives in medicinal chemistry and their potential therapeutic applications (Kaur et al., 2014).
Synthetic and Medicinal Aspects of Pyrimidines
Pyrimidines are known for their anticancer, anti-HIV, antifungal, and antibacterial activities, making them a significant focus for medicinal drug development. The review of clinically approved pyrimidine-containing drugs and recent reports on their broad-spectrum activities highlights the versatility and potential of pyrimidine analogs as scaffolds for newer drug discoveries (JeelanBasha & Goudgaon, 2021).
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to target various kinases, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines interact with their targets by inhibiting the kinase activity, thereby disrupting the signaling pathways .
Biochemical Pathways
Pyrido[2,3-d]pyrimidines are known to affect various signaling pathways associated with their targets, such as the raf-mek-erk pathway .
Pharmacokinetics
Related compounds in the pyrido[2,3-d]pyrimidine class have been suggested to have good traditional drug-like properties .
Result of Action
Related compounds in the pyrido[2,3-d]pyrimidine class have been reported to have broad spectrum antibacterial activity and reasonable antifungal activity .
Future Directions
properties
IUPAC Name |
3-(2-methoxyethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-15-6-5-13-9(14)7-3-2-4-11-8(7)12-10(13)16/h2-4H,5-6H2,1H3,(H,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIBLZXGLOLRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(NC1=S)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2633360.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2633361.png)





![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2633374.png)
